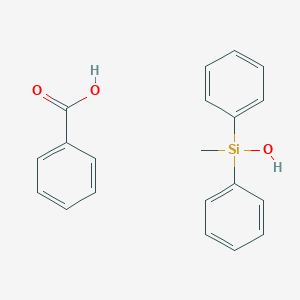
Benzoic acid;hydroxy-methyl-diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;hydroxy-methyl-diphenylsilane is a compound that combines the properties of benzoic acid and hydroxy-methyl-diphenylsilane Benzoic acid is a well-known aromatic carboxylic acid, while hydroxy-methyl-diphenylsilane is a silicon-containing organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;hydroxy-methyl-diphenylsilane typically involves the reaction of benzoic acid with hydroxy-methyl-diphenylsilane under specific conditions. One common method is the esterification reaction, where benzoic acid reacts with hydroxy-methyl-diphenylsilane in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;hydroxy-methyl-diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, while the silicon-containing part can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution can use reagents like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Benzoic acid;hydroxy-methyl-diphenylsilane has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: It can be employed in studies involving silicon-based biomolecules and their interactions with biological systems.
Medicine: Research on the compound’s potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid;hydroxy-methyl-diphenylsilane involves its interaction with specific molecular targets and pathways. The benzoic acid moiety can interact with enzymes and proteins, while the silicon-containing part can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzoic acid;hydroxy-methyl-diphenylsilane can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with well-known properties and applications.
Diphenylsilane: A silicon-containing compound with different reactivity and applications compared to this compound.
Hydroxy-methyl-diphenylsilane: A compound with similar silicon-containing structure but without the benzoic acid moiety.
Properties
CAS No. |
81851-79-8 |
|---|---|
Molecular Formula |
C20H20O3Si |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
benzoic acid;hydroxy-methyl-diphenylsilane |
InChI |
InChI=1S/C13H14OSi.C7H6O2/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13;8-7(9)6-4-2-1-3-5-6/h2-11,14H,1H3;1-5H,(H,8,9) |
InChI Key |
CRRUKAHAPJJXGL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















